molecular formula C17H20ClN5O2 B2664723 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea CAS No. 1448133-27-4

1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea

Cat. No.: B2664723
CAS No.: 1448133-27-4
M. Wt: 361.83
InChI Key: RRWQJLIXVFAKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines a chlorophenyl group with a morpholinopyrimidinyl moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2,4-dichloro-6-methylpyrimidine with morpholine under reflux conditions in the presence of a base such as potassium carbonate.

    Substitution Reaction: The resulting 4,6-dimethyl-2-morpholinopyrimidine is then reacted with 2-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Amines or other reduced forms of the original compound.

    Substituted Derivatives: Compounds with new substituents replacing the chlorine atom on the phenyl ring.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)urea: Lacks the morpholine ring, which may affect its biological activity and chemical properties.

    1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)thiourea: Contains a sulfur atom instead of oxygen in the urea linkage, potentially altering its reactivity and interactions.

Uniqueness: 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea is unique due to the presence of both the chlorophenyl and morpholinopyrimidinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-11-15(22-17(24)21-14-6-4-3-5-13(14)18)12(2)20-16(19-11)23-7-9-25-10-8-23/h3-6H,7-10H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWQJLIXVFAKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.